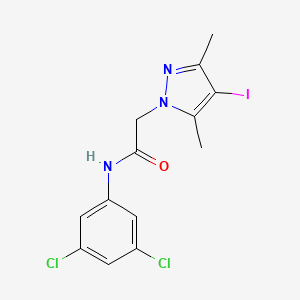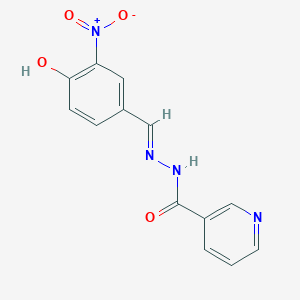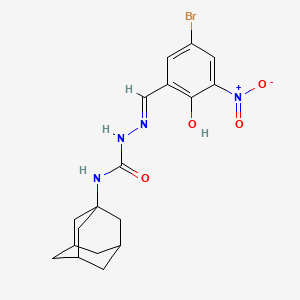
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide, also known as MPMP, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances its activity. This receptor is involved in the release of neurotransmitters such as acetylcholine, which are important for cognitive function and memory. By enhancing the activity of this receptor, 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor in both in vitro and in vivo studies. This has been demonstrated to improve cognitive function and memory in animal models. 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has also been found to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has several advantages for use in lab experiments. It is a highly specific modulator of the α7 nicotinic acetylcholine receptor, which allows for precise manipulation of this target. It has also been found to have a relatively low toxicity, making it safe for use in animal studies. However, 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has some limitations, including its limited solubility in water and its relatively short half-life in the body.
Zukünftige Richtungen
There are several potential future directions for research on 6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide. One possibility is to explore its potential as a treatment for cognitive disorders such as Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent in other neurological conditions. Additionally, further studies could be conducted to optimize its pharmacokinetic properties and improve its efficacy.
Synthesemethoden
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxylic acid with N-methylpyrrolidine-2-one, followed by the addition of methyl iodide and subsequent reduction with lithium aluminum hydride. This synthesis method has been described in detail in several research papers.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(1-methyl-2-oxo-3-pyrrolidinyl)-2-pyridinecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-3-5-9(13-8)11(16)14-10-6-7-15(2)12(10)17/h3-5,10H,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZXPYICENOQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B6039074.png)

![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine](/img/structure/B6039091.png)
![N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6039098.png)
![3-methoxy-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B6039101.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6039146.png)
![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)
